molecular formula C22H23NO5 B2957249 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid CAS No. 1341147-06-5

2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid

Cat. No. B2957249
CAS RN: 1341147-06-5
M. Wt: 381.428
InChI Key: JQNCKJWAVRGEBT-UHFFFAOYSA-N
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Description

“2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid” is a chemical compound with the CAS number 1341147-06-5 . It has a molecular weight of 381.42 and a molecular formula of C22H23NO5 .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C22H23NO5 . It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis. The Fmoc group is attached to a piperidinyl group, which is further linked to an acetic acid moiety through an ether linkage .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.42 . Detailed physical and chemical properties such as boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Protection of Hydroxy-groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of 2-({1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-4-yl}oxy)acetic acid, is used for protecting hydroxy-groups in synthesis. This protection is crucial in complex organic syntheses, especially in the presence of various acid- and base-labile protecting groups. The Fmoc group can be removed using triethylamine in dry pyridine, leaving other sensitive groups intact, which is a significant advantage in synthetic chemistry (Gioeli & Chattopadhyaya, 1982).

Development of Fluorinated Compounds

Research on fluorinated compounds, such as fluorinated retinoids, involves the use of fluorene-based components. Fluorine atoms in organic molecules can profoundly affect their physical, chemical, and biological properties. The development of fluorinated compounds, including retinoids, is an area of active research, offering potential applications in medicinal chemistry and materials science (Mead et al., 1985).

Application in Solid-phase Peptide Synthesis

The Fmoc group is advantageous in solid-phase peptide synthesis. It allows for quantitative cleavage by mild base (piperidine), making it suitable for synthesizing peptides with complex structures. This method avoids side reactions typical in other synthesis methods and has been successfully applied to produce bioactive peptides (Chang & Meienhofer, 2009).

Synthesis of Fluorescent Compounds

Fluorene derivatives are used in the synthesis of fluorescent compounds. These compounds, with their distinct photophysical properties, are valuable in materials science and as molecular probes. Their application extends to the development of sensors, optoelectronic devices, and fluorescent markers in biological systems (Bekere et al., 2013).

Use in Coordination Chemistry

Fluorene derivatives play a role in coordination chemistry, forming complexes with metals like gold. These complexes exhibit unique properties like photoluminescence, making them of interest in the field of inorganic chemistry and materials science (Vicente et al., 2004).

Mechanism of Action

Target of Action

It is known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. Glycine acts as a neurotransmitter in the brain, and it’s involved in the regulation of many physiological processes.

Mode of Action

This interaction could potentially alter the function of these targets, leading to changes in physiological processes .

Biochemical Pathways

As a glycine derivative, it may be involved in pathways where glycine acts as a neurotransmitter or a co-agonist . These include neural pathways in the central nervous system and various metabolic pathways where glycine serves as a building block for proteins.

Result of Action

Based on its structural similarity to glycine, it might influence neural transmission and other glycine-dependent physiological processes .

properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-21(25)14-27-15-9-11-23(12-10-15)22(26)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNCKJWAVRGEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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